Hexasodium phytate

Overview

Description

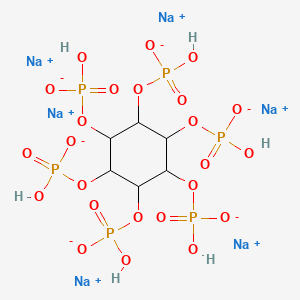

Hexasodium phytate, also known as myo-inositol hexakisphosphate hexasodium salt, is a sodium salt of phytic acid. Phytic acid is a naturally occurring compound found in plant seeds, grains, and legumes. This compound is known for its strong chelating properties, which allow it to bind with multivalent metal ions such as calcium, iron, and zinc. This compound is widely used in various industries, including cosmetics, food, and pharmaceuticals, due to its antioxidant, anticancer, and neuroprotective properties .

Mechanism of Action

Target of Action

Hexasodium phytate, also known as SNF472 , primarily targets calcium and phosphate crystals in the body . These crystals are key components of vascular calcification, a common complication in patients with chronic kidney disease (CKD) and strongly associated with an increased risk of cardiovascular events and all-cause mortality .

Mode of Action

This compound acts by directly inhibiting the formation of calcium and phosphate crystals . It does this by selectively binding to hydroxyapatite crystals, a form of calcium-phosphate crystallization . This selective binding results in minimal chelation of free calcium and no deleterious effects on bone mineralization .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the process of vascular calcification. This pathological condition involves the deposition of calcium and phosphate crystals, predominantly in the form of hydroxyapatite, in the vessel wall . By inhibiting the formation of these crystals, this compound can effectively block the production and deposition of ectopic calcium .

Pharmacokinetics

It is known that the compound is administered intravenously . In a study, it was found that this compound has exposure-dependent effects on hydroxyapatite crystallization and progression of cardiovascular calcification . More research is needed to fully understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Result of Action

The primary result of this compound’s action is the inhibition of vascular calcification . This is achieved by blocking the formation of calcium and phosphate crystals, thereby preventing their deposition in the vessel wall . The efficacy and safety of this compound in inhibiting vascular calcification have been confirmed in clinical studies .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is typically administered to patients undergoing hemodialysis , suggesting that the dialysis environment could potentially impact its efficacy.

Biochemical Analysis

Biochemical Properties

Hexasodium phytate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. It has been shown to have striking anticancer effects, both preventive and therapeutic . It reduces cell proliferation and increases differentiation of malignant cells, often resulting in reversion to the normal phenotype .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to provide complete protection against amyloid precursor protein-C-terminal fragment-induced cytotoxicity by attenuating levels of increased intracellular calcium, hydrogen peroxide, superoxide, Aβ oligomers, and moderately upregulated the expression of autophagy (beclin-1) protein .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It inhibits calcium-phosphate crystallization by binding to hydroxyapatite crystals selectively, with minimal chelation of free calcium .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound has shown to have a more-than-proportional increase in concentration, without accumulation, with a maximum concentration ratio of approximately 3 for the doses administered .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher this compound exposure correlated with larger inhibition of hydroxyapatite crystallization and reduction in coronary artery calcification progression .

Metabolic Pathways

This compound is involved in important intracellular biochemical pathways . It interacts with various enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

It is known that this compound is being developed as an intravenous formulation for clinical use .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexasodium phytate can be synthesized by neutralizing phytic acid with sodium hydroxide. The reaction typically involves dissolving phytic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain this compound in solid form .

Industrial Production Methods: In industrial settings, this compound is produced by extracting phytic acid from plant sources such as corn, rice bran, or soybeans. The extracted phytic acid is then purified and neutralized with sodium hydroxide to produce this compound. This process involves several steps, including extraction, purification, neutralization, and drying .

Chemical Reactions Analysis

Types of Reactions: Hexasodium phytate undergoes various chemical reactions, including chelation, hydrolysis, and complexation. Its strong chelating ability allows it to form stable complexes with metal ions, which can be utilized in various applications .

Common Reagents and Conditions:

Chelation: this compound reacts with metal ions such as calcium, iron, and zinc under neutral to slightly acidic conditions to form stable chelates.

Hydrolysis: Under acidic conditions, this compound can hydrolyze to release phytic acid and sodium ions.

Complexation: this compound can form complexes with proteins and other biomolecules, enhancing their stability and bioavailability.

Major Products Formed:

Metal Phytate Complexes: These complexes are formed when this compound reacts with metal ions.

Phytic Acid: Hydrolysis of this compound under acidic conditions releases phytic acid.

Scientific Research Applications

Hexasodium phytate has a wide range of scientific research applications, including:

Chemistry:

Chelating Agent: Used to remove metal ions from solutions and prevent metal-catalyzed oxidation reactions.

Biology:

Antioxidant: Protects cells from oxidative damage by scavenging free radicals.

Neuroprotective Agent: Reduces inflammation and induces autophagy, providing protection against neurodegenerative diseases.

Medicine:

Anticancer Agent: Inhibits cancer cell proliferation and induces differentiation, leading to the reversion of malignant cells to a normal phenotype.

Vascular Calcification Inhibitor: Used in the treatment of cardiovascular calcification and calciphylaxis in patients with chronic kidney disease.

Industry:

Comparison with Similar Compounds

Hexasodium phytate is unique due to its strong chelating properties and wide range of applications. Similar compounds include:

Phytic Acid: The parent compound of this compound, known for its chelating and antioxidant properties.

Inositol Hexakisphosphate: Another salt of phytic acid with similar chelating abilities.

Sodium Phytate: A sodium salt of phytic acid with similar applications in food and cosmetics.

Compared to these compounds, this compound is more effective in inhibiting hydroxyapatite formation and providing neuroprotective effects .

Biological Activity

Hexasodium phytate (SNF472), the hexasodium salt of inositol hexaphosphate, has garnered attention for its potential therapeutic applications, particularly in the context of cardiovascular health and metabolic disorders. This article delves into its biological activity, focusing on its mechanisms of action, pharmacokinetics, clinical studies, and potential health benefits.

Overview of this compound

This compound is a phosphorus storage compound predominantly found in seeds and cereal grains. Its structure allows it to chelate multivalent metal ions such as calcium, zinc, and iron, which plays a crucial role in its biological functions. The compound is recognized for its antioxidative, anti-inflammatory, and neuroprotective properties, making it a candidate for various therapeutic applications.

-

Inhibition of Hydroxyapatite Crystallization :

This compound has been shown to inhibit the crystallization of hydroxyapatite, a key component in vascular calcification. In clinical trials involving patients undergoing hemodialysis, this compound demonstrated significant inhibitory effects on hydroxyapatite crystallization, with up to 75% inhibition observed at higher doses (600 mg) . -

Antioxidative Properties :

The compound inhibits xanthine oxidase (XO), an enzyme that produces superoxide radicals. By reducing oxidative stress, this compound may protect against cellular damage associated with chronic diseases . -

Phosphate Regulation :

As a phytate, this compound can modulate phosphate levels in the body, potentially preventing pathological calcifications that are common in patients with chronic kidney disease .

Pharmacokinetics

Clinical studies have provided insights into the pharmacokinetics of this compound. In a Phase 1b clinical trial, plasma concentrations were measured following administration of varying doses. Results indicated that:

- At a dose of 600 mg, the average maximum concentration (C_max) reached approximately 46 µM.

- A sigmoidal E_max model was used to correlate plasma concentration with pharmacodynamic effects, revealing an EC_80 at concentrations above 21.9 µM .

CaLIPSO Study

The CaLIPSO study was a pivotal Phase 2b clinical trial assessing the efficacy of this compound in patients with cardiovascular calcification undergoing hemodialysis. Key findings include:

- Significant reduction in coronary artery calcification (CAC) progression over 52 weeks.

- Dose-dependent effects were noted, with higher doses yielding greater inhibition of CAC volume .

Case Study: Calciphylaxis Treatment

This compound has also been investigated for its role in treating calciphylaxis—a severe condition characterized by vascular calcification and skin necrosis. A randomized double-blind Phase 3 trial demonstrated that administration of this compound significantly improved patient outcomes compared to placebo .

Research Findings

A summary of research findings related to the biological activity of this compound is presented below:

| Study | Focus | Key Findings |

|---|---|---|

| Salcedo et al., 2019 | Hydroxyapatite Inhibition | Achieved up to 75% inhibition at high doses; significant correlation between plasma concentration and effect. |

| Raggi et al., 2020 | Cardiovascular Calcification | Demonstrated significant reduction in CAC progression; robust exposure-response relationship established. |

| Proietti et al., 2017 | Cancer Treatment | Improved quality of life and reduced chemotherapy side effects in breast cancer patients receiving sodium phytate supplementation. |

Properties

IUPAC Name |

hexasodium;[2,3,4,5,6-pentakis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18O24P6.6Na/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;/q;6*+1/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHZIAGCFFSRULK-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Na6O24P6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001021738 | |

| Record name | Hexasodium phytate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001021738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

791.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34367-89-0 | |

| Record name | Hexasodium phytate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034367890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexasodium phytate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001021738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXASODIUM PHYTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZBX50UG81V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.